(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a difluoromethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine and pyridine groups. The difluoromethoxyphenyl group is then attached through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the piperazine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the difluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
Industrially, these compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action for (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol likely involves interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrrolidine and piperazine rings contribute to the overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[[2-(fluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
- (3S,4S)-1-[[2-(methoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Uniqueness
The presence of the difluoromethoxy group distinguishes (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol from its analogs. This group can significantly impact the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity.
Properties
IUPAC Name |
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2/c22-21(23)29-19-6-2-1-5-16(19)13-25-14-17(18(28)15-25)26-9-11-27(12-10-26)20-7-3-4-8-24-20/h1-8,17-18,21,28H,9-15H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZMIDXTJDXRM-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC3=CC=CC=C3OC(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC=C3OC(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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